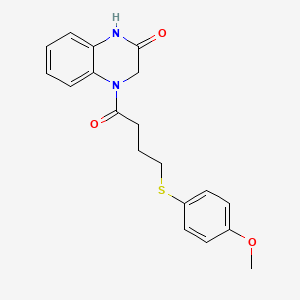
4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have properties that may be useful in a variety of research applications, including in the fields of biochemistry and physiology. In We will also discuss future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
Antioxidant Analysis in Food
The analysis of phenolic antioxidants, such as Propyl gallate and Butylated Hydroxyanisole (BHA), in food products is a critical application. Techniques like reversed-phase HPLC with photodiode array detection have been developed for quantifying these compounds in dry foods. Such methodologies are essential for ensuring food safety and compliance with local legislations regarding antioxidant use in food products (Perrin & Meyer, 2002).
Synthetic Antioxidants in Edible Oils
The determination of synthetic antioxidants, including BHA and BHT, in edible vegetable oils represents another significant application. GC–MS methods have been developed for the simultaneous determination of these antioxidants, showcasing the importance of such analyses in ensuring the quality and safety of food oils (Guo et al., 2006).
Antimicrobial and Antifolate Properties
Research into the antimicrobial activity of N-substituted-β-amino acid derivatives, containing quinoxaline moieties, has demonstrated significant activity against various microorganisms. Such studies highlight the potential for developing new antimicrobial agents (Mickevičienė et al., 2015).
Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways
The compound S 19812 is a notable example of a new class of pharmaceuticals that inhibits both cyclooxygenase and lipoxygenase pathways, demonstrating significant potential in the treatment of pain and inflammation. Such dual inhibitors offer a promising avenue for the development of new anti-inflammatory drugs (Tordjman et al., 2003).
Cytotoxicity and Anticancer Properties
The design and synthesis of acyl derivatives of quinone-based systems have shown potent cytotoxic activities against various cancer cell lines. These findings underscore the potential of such compounds in cancer therapy, highlighting the critical role of chemical synthesis in the development of new anticancer agents (Gomez-Monterrey et al., 2011).
Eigenschaften
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-24-14-8-10-15(11-9-14)25-12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNTXZIIMBPPKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2418904.png)
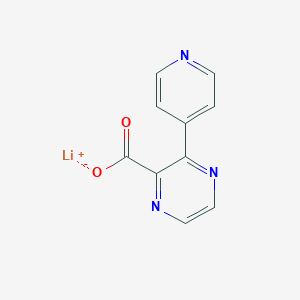




![2-{[2-(3-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2418913.png)
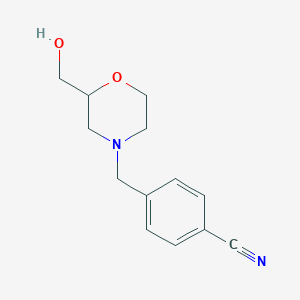
![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2418918.png)
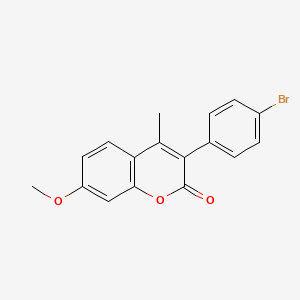
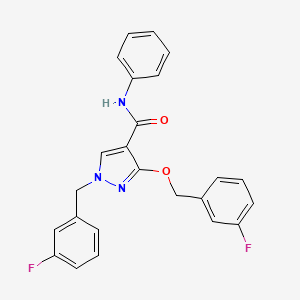
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)
![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)